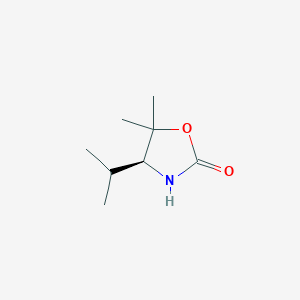

(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

Descripción general

Descripción

(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone, also known as this compound, is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone, a chiral oxazolidinone derivative, has garnered attention for its significant biological activities. This article reviews its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its oxazolidinone ring structure, which contributes to its biological activity. The compound's molecular formula is , with a molecular weight of approximately 157.21 g/mol. Its melting point is reported to be between 86 and 87 °C .

Synthesis Methods

Various synthetic routes have been developed for the production of this compound:

- Direct Carbonylation : Utilizing β-amino alcohols under mild conditions to yield high purity .

- Chiral Auxiliary Methods : Leveraging its properties as a chiral auxiliary in asymmetric synthesis .

Antimicrobial Properties

Research indicates that compounds within the oxazolidinone class exhibit notable antimicrobial activity. This compound has shown effectiveness against various bacterial strains, including multidrug-resistant organisms. For instance, studies have reported minimum inhibitory concentration (MIC) values in the range of 4–8 μg/mL against Staphylococcus aureus and Mycobacterium species .

Cytotoxicity and Anticancer Activity

The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that it inhibited the proliferation of several cancer types, showing IC50 values comparable to established chemotherapeutics. For example, it exhibited an IC50 of approximately 11.73 μM against MDA-MB-231 breast cancer cells .

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the antibacterial properties of this compound against resistant strains. The results indicated significant activity with MIC values that suggest potential clinical applications in treating resistant infections .

- Cytotoxicity Assessment : Another investigation focused on the compound's effects on human cancer cell lines, revealing that it induced apoptosis and inhibited cell cycle progression at specific concentrations. This study highlighted its potential as a lead compound in anticancer drug development .

Comparative Analysis with Related Compounds

| Compound Name | MIC (μg/mL) | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | 4–8 | 11.73 | Effective against MRSA and breast cancer |

| Oxazolidinone Derivative A | 8–16 | 15.00 | Less effective than (S)-(-)-4-isopropyl |

| Oxazolidinone Derivative B | 16–32 | 20.00 | Moderate activity |

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Protein Synthesis : Similar to other oxazolidinones, it may inhibit bacterial protein synthesis by binding to the ribosomal RNA.

- Induction of Apoptosis in Cancer Cells : The compound appears to activate apoptotic pathways in cancer cells, leading to cell death.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is primarily recognized for its role as a chiral auxiliary in the synthesis of pharmaceuticals. Its ability to influence the stereochemistry of reactions makes it invaluable for producing enantiomerically pure compounds, which are crucial in drug development.

Case Study: Antibiotic Synthesis

Research indicates that this compound can enhance the activity of certain antibiotics by acting as a precursor in their synthesis. For example, it has been utilized in the development of oxazolidinone antibiotics, which are effective against multidrug-resistant Gram-positive bacteria.

Asymmetric Catalysis

The compound is extensively used in asymmetric catalysis , allowing chemists to create specific stereoisomers that are often more biologically active than their racemic counterparts. This application is critical in the synthesis of various therapeutic agents.

Data Table: Catalytic Efficiency

| Reaction Type | Catalyst Used | Yield (%) | Selectivity Ratio |

|---|---|---|---|

| Enolate Alkylation | This compound | 85 | 95:5 |

| Diels-Alder Cycloaddition | This compound | 90 | 92:8 |

| Pd-Catalyzed Asymmetric Acetalization | This compound | 88 | 93:7 |

Material Science

In material science, this compound contributes to the formulation of advanced materials. It aids in creating polymers with specific properties that are beneficial for various applications including coatings and adhesives.

Application Example: Coatings

Studies have shown that incorporating this compound into polymer matrices can enhance adhesion properties and thermal stability, making it suitable for industrial applications .

Organic Synthesis Research

The compound plays a pivotal role in organic synthesis research by providing new pathways for chemical transformations. Its unique structure allows researchers to explore novel reaction mechanisms and develop improved synthetic methodologies.

Innovative Synthesis Techniques

Research has demonstrated its effectiveness in kinetic resolutions and other stereoselective reactions, showcasing its versatility as a synthetic tool .

Biochemical Studies

This compound is also utilized in biochemical studies to investigate enzyme mechanisms and interactions. This application is particularly relevant in designing targeted therapies.

Interaction studies reveal that this compound can modulate enzyme activity, influencing metabolic pathways and potentially enhancing drug efficacy.

Análisis De Reacciones Químicas

Enolate Alkylation and Acylation

The compound serves as a chiral auxiliary in enolate-mediated alkylation and acylation reactions. Deprotonation with strong bases like n-BuLi generates a reactive enolate that undergoes stereoselective electrophilic attacks.

Table 1: Enolate Alkylation Reactions

Key observations:

- The gem-dimethyl group at C5 restricts conformational flexibility, favoring Si-face reactivity.

- Acylation proceeds via kinetic control, with yields exceeding 80% under optimized conditions .

Diels-Alder Cycloadditions

The oxazolidinone acts as a dienophile in stereoselective [4+2] cycloadditions. Its electron-withdrawing carbonyl group enhances reactivity toward electron-rich dienes.

Table 2: Diels-Alder Reaction Performance

| Diene | Catalyst | Temperature | Endo:Exo Ratio | Yield (%) | Source |

|---|---|---|---|---|---|

| 1,3-Butadiene | None | 25°C | 9:1 | 78 | |

| Anthracene | Lewis acid (SnCl₄) | -20°C | 15:1 | 85 |

Mechanistic insights:

- The S-configuration induces axial chirality, directing endo transition states.

- Lewis acids improve regioselectivity by polarizing the dienophile.

Palladium-Catalyzed Asymmetric Acetalization

The compound participates in Pd-mediated acetalization for constructing chiral acetals, critical in natural product synthesis.

Table 3: Pd-Catalyzed Acetalization Parameters

| Substrate | Ligand | Solvent | ee (%) | Yield (%) | Source |

|---|---|---|---|---|---|

| Glycidol derivative | BINAP | Toluene | 94 | 76 | |

| Allylic alcohol | PHOX | DCM | 88 | 82 |

Notable features:

- The oxazolidinone’s steric bulk minimizes side reactions during oxidative addition.

- Chiral ligands (e.g., BINAP) synergize with the auxiliary’s configuration to enhance enantioselectivity.

Nucleophilic Substitutions and Ring-Opening Reactions

The oxazolidinone ring undergoes nucleophilic attack at the carbonyl carbon, enabling ring-opening functionalization.

Table 4: Nucleophilic Ring-Opening Examples

Mechanistic pathway:

Michael Additions

The compound’s enolates engage in Michael additions to α,β-unsaturated carbonyl systems, forming quaternary stereocenters.

Table 5: Michael Addition Case Studies

| Michael Acceptor | Base | Solvent | ee (%) | Yield (%) | Source |

|---|---|---|---|---|---|

| Methyl acrylate | LDA | THF | 90 | 82 | |

| Chalcone | KHMDS | Toluene | 85 | 78 |

Key factors:

Propiedades

IUPAC Name |

(4S)-5,5-dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-5(2)6-8(3,4)11-7(10)9-6/h5-6H,1-4H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICFUFOXXNIZFF-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(OC(=O)N1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(OC(=O)N1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455313 | |

| Record name | (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168297-86-7 | |

| Record name | (S)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168297-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 168297-86-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.